Product packaging for 3-cyclopropyl-5-methoxyaniline(Cat. No.:CAS No. 2743634-16-2)

3-cyclopropyl-5-methoxyaniline

Cat. No.: B6242529
CAS No.: 2743634-16-2
M. Wt: 163.22 g/mol
InChI Key: SDIRKIXZEMNULK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methoxyaniline ( 2743634-16-2) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique structure combining an aniline group with cyclopropyl and methoxy substituents, making it a valuable scaffold for constructing complex molecules. While direct applications for this specific isomer are an active area of research, studies on its close structural analogue, N -cyclopropyl-3-methoxyaniline, demonstrate significant utility. This related compound serves as a key precursor in asymmetric [3+2] photocycloaddition reactions under photoredox and chiral hydrogen-bonding catalysis . These reactions are a powerful and atom-economical method for synthesizing enantioenriched cyclopentylamines . Cyclopentylamine cores are privileged structures found in numerous bioactive compounds and are important in the development of chiral catalysts . The research employing N -cyclopropyl-3-methoxyaniline highlights the potential of cyclopropyl-aniline derivatives like this compound for accessing valuable three-dimensional chemical space in drug discovery and the synthesis of novel functional materials. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2743634-16-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-5-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3,11H2,1H3

InChI Key

SDIRKIXZEMNULK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2CC2

Purity

95

Origin of Product

United States

Computational and Theoretical Investigations of 3 Cyclopropyl 5 Methoxyaniline

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying reaction mechanisms in organic chemistry. For 3-cyclopropyl-5-methoxyaniline, DFT studies can elucidate the pathways of its potential reactions, particularly those involving the reactive aniline (B41778) and cyclopropyl (B3062369) functional groups. For instance, DFT can be employed to model the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, a process that shares similarities with potential transformations of the cyclopropyl group in the target molecule. rsc.org Such studies typically involve mapping the potential energy surface of the reaction to identify the most favorable pathway.

A critical aspect of studying reaction mechanisms with DFT is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By locating the transition state structure, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

The process involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculation: This analysis confirms the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The aniline moiety is susceptible to single-electron oxidation, a process that forms a radical cation intermediate. The presence of the N-cyclopropyl group introduces a unique and highly significant reaction pathway for this intermediate. researchgate.net Computational studies are essential for characterizing these transient species.

Upon single-electron oxidation, this compound is expected to form the corresponding radical cation. DFT calculations can predict the properties of this radical, including:

Spin Density Distribution: This reveals where the unpaired electron is most likely to be located. In aniline radical cations, the spin density is typically delocalized across the nitrogen atom and the aromatic ring.

Structural Changes: The geometry of the molecule changes upon ionization. The C-N bond may shorten, and the planarity of the amino group may increase.

Irreversible Ring-Opening: The most crucial feature of N-cyclopropylaniline radical cations is their tendency to undergo rapid and irreversible opening of the three-membered ring. researchgate.net This process is a key mechanistic feature that can be studied using DFT to determine the energy barrier and the structure of the resulting ring-opened radical. This property makes cyclopropylanilines effective probes for studying single-electron transfer processes in chemical and biological systems. researchgate.netacs.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods can quantify various electronic properties of this compound to predict how and where it will react.

The one-electron oxidation potential is a measure of the ease with which a molecule can lose an electron. For substituted anilines, this potential is highly dependent on the nature and position of the substituents on the aromatic ring. DFT, combined with a suitable solvation model, can be used to accurately compute these potentials. umn.edu

The substituents on this compound—a cyclopropyl group and a methoxy (B1213986) group—are both considered electron-donating. Electron-donating groups stabilize the resulting radical cation, thereby lowering the oxidation potential compared to unsubstituted aniline. A strong correlation exists between calculated oxidation potentials and experimental values, allowing for reliable predictions. umn.edursc.org

Table 1: Predicted Influence of Substituents on the One-Electron Oxidation Potential of Aniline.

CompoundSubstituent(s)Expected Effect on Oxidation PotentialPredicted Potential vs. Aniline
AnilineNoneBaseline-
3-Methoxyaniline3-Methoxy (-OCH3)Electron-donatingLower
3-Cyclopropylaniline3-CyclopropylElectron-donatingLower
This compound3-Cyclopropyl, 5-MethoxyAdditive electron-donating effectSignificantly Lower

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgunesp.br

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a reaction. A molecule's ability to act as a nucleophile or to be oxidized is related to the energy and location of its HOMO. For this compound, the HOMO is expected to have significant electron density on the nitrogen atom and the π-system of the benzene ring. A higher HOMO energy indicates greater ease of donating electrons (oxidation). researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a reaction. A molecule's ability to act as an electrophile is determined by the energy and location of its LUMO. A lower LUMO energy signifies a greater ability to accept electrons. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound.

OrbitalDescriptionPredicted Location of Electron DensityImplication for Reactivity
HOMO Highest energy orbital containing electronsNitrogen atom, Aromatic ring (π-system)Site of oxidation and electrophilic attack
LUMO Lowest energy orbital without electronsAromatic ring (π*-system)Site of nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMON/AIndicator of chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For this compound, key rotations would occur around the C(ring)-N bond and the C(ring)-O bond of the methoxy group.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers (those with the lowest energy). uwlax.edu Studies on similar systems, such as cyclophanes, demonstrate the power of these methods to determine the relative populations of different conformers and the energy barriers for their interconversion. researchgate.net Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time at a given temperature, providing insight into its flexibility and the accessibility of different conformational states. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Catalytic Systems Modeling and Optimization

Computational and theoretical investigations play a pivotal role in the design and optimization of catalytic systems for reactions involving this compound. These studies provide atomic-level insights into reaction mechanisms, catalyst behavior, and the influence of various reaction parameters, thereby guiding the development of more efficient and selective synthetic methodologies. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the intricate steps of a catalytic cycle, including oxidative addition, reductive elimination, and the influence of ligands on these processes. researchgate.netmdpi.com

Modeling of Catalytic Cycles

The performance of a transition metal catalyst in a given reaction is fundamentally governed by the energetics of its catalytic cycle. Computational modeling allows for the detailed examination of each elementary step, including the structures and energies of intermediates and transition states. For reactions involving this compound, such as cross-coupling reactions, DFT calculations can be employed to model the entire catalytic pathway. chemrxiv.org

For instance, in a hypothetical palladium-catalyzed C-N cross-coupling reaction, computational models can predict the energy barriers for key steps. These models can compare different catalyst precursors and ligands to identify the most promising candidates for experimental validation. nih.gov The insights gained from these models can help in understanding catalyst deactivation pathways and in designing more robust catalytic systems.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Palladium-Catalyzed Amination Reaction

Catalyst SystemOxidative Addition (kcal/mol)Reductive Elimination (kcal/mol)Overall Barrier (kcal/mol)
Pd(OAc)₂ / Ligand A15.212.515.2
Pd(OAc)₂ / Ligand B18.110.318.1
Pd(OAc)₂ / Ligand C13.514.814.8

Ligand and Catalyst Screening

The choice of ligand is crucial in tuning the reactivity and selectivity of a metal catalyst. Computational screening of virtual ligand libraries has emerged as a powerful tool for identifying optimal ligands for a specific transformation. By calculating key descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the catalyst-ligand complex, it is possible to predict catalytic activity.

In the context of reactions with this compound, computational models can assess the steric and electronic effects of different phosphine or N-heterocyclic carbene (NHC) ligands on the catalytic performance. This in silico screening can significantly reduce the experimental effort required to find a suitable catalyst system.

Table 2: Virtual Screening of Ligands for a Cross-Coupling Reaction

LigandSteric Parameter (Tolman Cone Angle)Electronic Parameter (Tolman Electronic Parameter)Predicted Yield (%)
Triphenylphosphine145°2069.4 cm⁻¹65
Tri(tert-butyl)phosphine182°2056.1 cm⁻¹88
XPhos212°2061.2 cm⁻¹92

Optimization of Reaction Conditions

Beyond catalyst and ligand selection, computational chemistry can aid in optimizing other reaction parameters, such as solvent, temperature, and the nature of additives. By modeling the reaction in different solvent environments, it is possible to predict how the solvent polarity and coordination ability will affect the reaction kinetics. nih.gov

Table 3: Predicted Effect of Solvent on the Rate-Determining Step

SolventDielectric ConstantCalculated Rate Constant (s⁻¹)
Toluene2.41.2 x 10⁻⁴
THF7.65.8 x 10⁻⁴
DMF36.71.5 x 10⁻³

Synthesis and Investigation of Derivatives and Analogues of 3 Cyclopropyl 5 Methoxyaniline

Design and Synthesis of Substituted Anilines with Cyclopropyl (B3062369) Moieties

The design and synthesis of substituted anilines featuring cyclopropyl moieties are driven by the unique conformational and electronic properties conferred by the cyclopropyl group. nih.gov This three-membered ring is a prevalent feature in many biologically active compounds, making the development of efficient synthetic routes to cyclopropyl-substituted anilines a significant area of research. nih.gov Synthetic strategies can be broadly categorized into two approaches: the introduction of a cyclopropyl group onto a pre-existing aniline (B41778) core, or the construction of the aniline ring already bearing a cyclopropyl substituent.

A prominent method for the former approach is the transition metal-catalyzed N-cyclopropylation of anilines. Copper-promoted reactions, for instance, allow for the N-cyclopropylation of various anilines and other amines using cyclopropylboronic acid. nih.gov This method involves reacting the aniline with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base, to afford the N-cyclopropyl aniline derivative in good to excellent yields. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, represent a powerful tool for forming the crucial C-N bond between an aryl halide (e.g., 3-bromo-5-methoxyanisole) and cyclopropylamine (B47189). researchgate.net

Alternatively, synthetic routes can involve building the aromatic ring system. Multi-component reactions offer an efficient pathway to highly substituted anilines. For example, a one-pot, three-component synthesis of meta-hetarylanilines can be achieved from heterocycle-substituted 1,3-diketones, various amines, and acetone. beilstein-journals.org This strategy allows for the rapid assembly of complex aniline structures from simple precursors under mild conditions. beilstein-journals.org Another approach involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization sequence to yield N-substituted anilines. beilstein-journals.org

Summary of Synthetic Methods for Cyclopropyl Anilines
MethodKey Reagents/CatalystsDescriptionReference
Copper-Promoted N-CyclopropylationCyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridineForms an N-cyclopropyl bond on a pre-existing aniline. nih.gov
Palladium-Catalyzed C-N Cross-CouplingAryl halide, Cyclopropylamine, Pd₂(dba)₃/BINAPCouples an aryl halide with cyclopropylamine to form the N-aryl bond. researchgate.net
Three-Component Benzannulation1,3-diketone, Amine, AcetoneConstructs the substituted aniline ring from three components in one pot. beilstein-journals.org
Imine Condensation–Isoaromatization(E)-2-arylidene-3-cyclohexenone, Primary amineA catalyst-free method for synthesizing N-substituted 2-benzylanilines. beilstein-journals.org

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of analogues of 3-cyclopropyl-5-methoxyaniline influences their reactivity and biological efficacy. By systematically modifying the substituents on the aniline ring and the cyclopropyl moiety, researchers can probe the electronic and steric effects that govern the molecule's behavior.

In the context of medicinal chemistry, SAR studies guide the optimization of lead compounds. For example, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antimicrobial activities. nih.gov This study aimed to establish clear structure-activity relationships to enhance therapeutic efficacy. nih.gov The investigation revealed that the nature of the substituent on the benzamide (B126) portion of the molecule significantly impacted both antibacterial and antifungal potency.

The findings from this research are summarized in the table below, highlighting the antimicrobial activity of specific analogues. Among the synthesized compounds, those with electron-withdrawing groups, such as nitro (compound 9h ) and chloro (compound 9g ), or a bulky methoxy (B1213986) group (compound 9d ) on the benzamide ring, demonstrated the most potent antimicrobial activities. nih.gov This suggests that both electronic and steric factors play a key role in the biological action of these cyclopropyl-containing scaffolds.

Antimicrobial Activity of Substituted Pyrazol-5-amine Benzamides
CompoundSubstituent (R) on Benzamide RingObserved Antimicrobial PotencyReference
9d4-OCH₃Potent nih.gov
9g4-ClPotent nih.gov
9h4-NO₂Potent nih.gov

These studies underscore the importance of the cyclopropylamine motif as a core scaffold. The rigidity and electronic nature of the cyclopropyl group, combined with the hydrogen-bonding capabilities of the aniline nitrogen, provide a versatile platform for designing molecules with specific biological targets. Further modifications, such as those explored in the design of pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors, continue to build on this understanding to develop compounds with improved potency and selectivity. mdpi.com

Stereoselective Synthesis of Enantioenriched Cyclopropylamine Derivatives

The synthesis of cyclopropylamines in an enantioenriched form is of paramount importance, as the stereochemistry of the cyclopropane (B1198618) ring often dictates the biological activity of the molecule. nih.gov Significant advances have been made in developing stereoselective methods to access these chiral building blocks. nih.govnih.gov These methods often leverage asymmetric catalysis or chiral starting materials to control the formation of specific stereoisomers.

One effective strategy involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This methodology utilizes a chiral center within a cyclopropene (B1174273) intermediate to direct the configuration of two new adjacent stereocenters. The reaction proceeds through a base-assisted dehydrohalogenation to form the highly reactive cyclopropene, followed by a nucleophilic addition (e.g., with an aniline) across the double bond. mdpi.com This approach allows for the preparation of enantiomerically enriched cyclopropylamines possessing three contiguous stereogenic carbon atoms. mdpi.com

Tandem reactions provide another powerful route to enantioenriched cyclopropylamines. For example, a one-pot procedure has been developed that begins with the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation to generate a β-amino alkenylzinc reagent. nih.gov This intermediate can then be added to an aldehyde in the presence of a chiral amino alcohol catalyst to form a β-hydroxy enamine. The resulting zinc β-alkoxy enamine can undergo a tandem cyclopropanation in the same pot to yield aminocyclopropyl carbinols with high enantioselectivity (76-94% ee) and diastereoselectivity (>20:1 dr). nih.gov

A variety of classical and modern cyclopropanation methods have been adapted for the enantioselective synthesis of cyclopropylamines. nih.gov These include:

Metal-catalyzed reactions of diazo compounds with olefins: Chiral catalysts are used to control the stereochemical outcome of the cyclopropane ring formation.

Michael-Initiated Ring-Closure (MIRC) reactions: Asymmetric variants of MIRC reactions can establish the stereocenters of the cyclopropane ring with high fidelity.

Kulinkovich reactions: This method, when applied to amides and nitriles, can be adapted for the stereoselective synthesis of the aminocyclopropane moiety. nih.gov

Additions to cyclopropenes: Strain-release-driven additions to cyclopropenes using chiral catalysts or auxiliaries are effective for creating densely substituted, enantioenriched cyclopropanes. mdpi.com

These advanced synthetic methodologies provide critical access to homochiral cyclopropylamine derivatives, enabling detailed investigations into their roles in medicinal chemistry and materials science. nih.govmdpi.com

Formation of Heterocyclic Scaffolds Containing Cyclopropyl and Methoxyaniline Units

The this compound moiety serves as a valuable building block for the synthesis of more complex heterocyclic scaffolds. The aniline nitrogen provides a nucleophilic handle for annulation reactions, while the substituted aromatic ring can be further functionalized or incorporated into larger ring systems. The development of multicomponent reactions (MCRs) has been particularly effective for the efficient construction of diverse heterocyclic libraries from such precursors.

An efficient method for synthesizing a variety of heteroannulated pyrimidones utilizes cyanoacetamide-based MCR chemistry. beilstein-journals.org In this approach, a primary amine, such as an aniline derivative, is first reacted with methyl cyanoacetate (B8463686) to form a cyanoacetamide. This intermediate then participates in a Gewald three-component reaction to produce a 2-aminothiophene, which can subsequently be treated with formamide (B127407) as a C1 source to construct the fused pyrimidone ring system. beilstein-journals.org This strategy allows for the rapid, chromatography-free synthesis of diversely substituted thienopyrimidones.

Another powerful strategy for building complex molecular architecture is the three-component synthesis of substituted meta-hetarylanilines. beilstein-journals.org This method involves the reaction of a 1,3-diketone, an amine (like a cyclopropylaniline), and acetone. The reaction proceeds under mild conditions and demonstrates broad applicability for creating meta-terphenyl-type structures, which are of significant interest in medicinal and materials chemistry. beilstein-journals.org The success of this benzannulation is governed by the electronic properties of the substituents on the starting materials.

The incorporation of aniline substructures into bis-heterocyclic scaffolds has also been explored. For instance, an efficient three-component protocol has been developed for the synthesis of oxazepine-quinoxaline systems. researchgate.net While not directly using this compound, this type of reaction—reacting an ortho-phenylenediamine, an α-hydroxyketone, and a third component—demonstrates how aniline-type structures are fundamental to building fused heterocyclic frameworks that combine multiple pharmacophores into a single molecule. researchgate.net These synthetic strategies highlight the utility of substituted anilines as versatile precursors for generating molecular complexity and accessing novel chemical space.

Applications of 3 Cyclopropyl 5 Methoxyaniline in Complex Organic Synthesis

Building Block in the Construction of Advanced Chemical Scaffolds

3-Cyclopropyl-5-methoxyaniline serves as a key starting material for the synthesis of diverse and complex chemical frameworks. The reactivity of the aniline (B41778) moiety, coupled with the potential for the cyclopropyl (B3062369) group to engage in unique transformations, allows for its incorporation into advanced molecular designs.

The quinoline (B57606) scaffold is a fundamental core in medicinal chemistry, and its synthesis has been a subject of extensive research. mdpi.comeurekaselect.com One of the established methods for quinoline synthesis is the three-component reaction involving an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst. scielo.br In this context, this compound can serve as the aniline component. For instance, its reaction with an appropriate aldehyde and a terminal alkyne in the presence of a catalyst like Ytterbium(III) triflate or Iron(III) chloride would lead to the formation of a polysubstituted quinoline. scielo.br The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which undergoes intramolecular hydroarylation to yield the dihydroquinoline, followed by aromatization. scielo.br The resulting quinoline would bear the 3-cyclopropyl-5-methoxy substitution pattern on its benzo-fused ring, providing a scaffold for further functionalization.

Similarly, the pyrido-pyrimidine core is prevalent in numerous biologically active compounds. nih.govnih.gov The synthesis of this heterocyclic system can be achieved through various cyclization strategies. For example, acylated 5-acetyl-4-aminopyrimidines can undergo base-catalyzed intramolecular cyclization to form pyrido[2,3-d]pyrimidin-5-ones. osi.lvbohrium.com While not a direct precursor in this specific route, aniline derivatives are crucial in building the initial pyrimidine (B1678525) ring or in being appended to it. A notable example of a complex pyrido-pyrimidine containing a cyclopropyl group is Trametinib, a MEK inhibitor, which is a derivative of pyrido[4,3-d]pyrimidine. nih.gov This highlights the value of incorporating the cyclopropyl moiety into such scaffolds. General syntheses of pyrido[3,2-d]pyrimidines have also been developed from 5-aminopyrimidines, demonstrating a pathway where substituted anilines can be integral. rsc.org

Reactant 1Reactant 2Reactant 3CatalystProduct Scaffold
This compoundAldehyde (e.g., Benzaldehyde)Alkyne (e.g., Phenylacetylene)Yb(OTf)₃ or FeCl₃Substituted Quinoline
Acylated Aminopyrimidine--Base (e.g., MeONa)Pyrido[2,3-d]pyrimidine

The pyrrolidinone (or γ-lactam) ring is a privileged structure found in many pharmaceuticals and natural products. A modern and efficient route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines. nih.govmdpi.com This process utilizes a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by the aniline, which acts as a nucleophile. researchgate.net The attack by the nitrogen atom of this compound on the DA cyclopropane would form a γ-amino ester intermediate. This intermediate then undergoes a subsequent intramolecular cyclization (lactamization) to yield the desired 1,5-disubstituted pyrrolidin-2-one. nih.gov This one-pot process is highly efficient and demonstrates the utility of anilines as 1,1-dinucleophiles in reactions with DA cyclopropanes, which act as 1,4-C,C-dielectrophiles. researchgate.net The resulting product would feature the 3-cyclopropyl-5-methoxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring.

Reaction TypeAmine ComponentCyclopropane ComponentKey StepsProduct
Pyrrolidinone SynthesisThis compoundDonor-Acceptor Cyclopropane1. Lewis acid-catalyzed ring opening2. In situ lactamization1-(3-cyclopropyl-5-methoxyphenyl)-5-aryl-pyrrolidin-2-one

Cycloaddition and annulation reactions are powerful tools for rapidly building molecular complexity. nih.govnovapublishers.com Cyclopropylanilines have been identified as valuable substrates in visible-light-mediated photocatalytic [3+2] annulation reactions with alkynes, enynes, and diynes. nih.gov In this transformation, the cyclopropylaniline serves as a three-carbon building block. The reaction is initiated by single-electron transfer from the aniline to an excited photocatalyst, leading to the formation of a radical cation. This intermediate undergoes ring-opening of the cyclopropyl group to form a distonic radical cation, which then engages with the alkyne or other unsaturated partner in a [3+2] cycloaddition. This methodology allows for the one-step synthesis of structurally diverse cyclopentane (B165970) rings substituted with an amine group. nih.gov The use of this compound in such a reaction would yield highly functionalized cyclopentane derivatives, with the methoxy (B1213986) group providing additional electronic influence on the reaction's efficiency and regioselectivity.

Synthesis of Anilides and Related Amide Structures

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. As a primary aniline, this compound readily participates in amidation reactions to form the corresponding anilides. This transformation is typically achieved by reacting the aniline with a carboxylic acid derivative, such as an acyl chloride, anhydride, or an ester. Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of peptide coupling reagents. The resulting anilide structure incorporates the 3-cyclopropyl-5-methoxyphenyl moiety, which can be a key structural element in the design of new materials or biologically active molecules.

Acylating AgentCoupling ConditionsProduct Class
Acyl Chloride (R-COCl)Base (e.g., Pyridine, Et₃N)Anilide
Carboxylic Anhydride ((RCO)₂O)Heat or CatalystAnilide
Carboxylic Acid (R-COOH)Coupling Agent (e.g., EDCI, HOBt)Anilide

Exploration in Asymmetric Synthesis as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the direct use of this compound as a chiral auxiliary precursor is not extensively documented, its structure offers potential for modification into such a reagent. Chiral auxiliaries are typically derived from readily available chiral molecules like amino acids or amino alcohols. Aniline derivatives can be functionalized to create more complex chiral ligands or auxiliaries. For example, the aniline nitrogen could be incorporated into a larger, rigid heterocyclic framework, and chiral centers could be installed on the cyclopropyl or methoxy substituents or through derivatization of the aromatic ring. The development of new chiral auxiliaries is a continuous effort in asymmetric synthesis, and functionalized anilines represent a potential, though underexplored, starting point for designing novel structures that could influence the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, or cycloadditions.

Development of Probes for Chemical Systems

Chemical probes are small molecules used to study and manipulate biological systems or chemical processes. mskcc.orgnih.gov N-cyclopropylanilines have been specifically developed as effective probes for investigating the oxidative properties of triplet-state photosensitizers. researchgate.netacs.org The utility of these compounds as probes stems from the unique reactivity of the cyclopropyl group following a single-electron transfer (SET) event. acs.org When this compound interacts with a photosensitizer, it can undergo a single-electron oxidation to form a nitrogen radical cation. This cation is unstable and undergoes a rapid and irreversible ring-opening of the cyclopropyl group. researchgate.net This irreversible transformation is a key feature, as it prevents back electron transfer, which can complicate measurements with other types of probes. The rate of this ring-opening provides a quantitative measure of the oxidative capacity of the system being studied. The methoxy group on the aniline ring acts as an electron-donating group, which can lower the oxidation potential and influence the kinetics of the process. acs.org

Probe ClassMechanism of ActionKey FeatureApplication
N-Cyclopropylaniline1. Single-Electron Oxidation2. Irreversible Cyclopropyl Ring-OpeningIrreversible transformation prevents back electron transferProbing oxidative properties of triplet-state photosensitizers

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

While established methods like the Buchwald-Hartwig amination have been successfully employed for the synthesis of N-cyclopropylanilines, future research should prioritize the development of more efficient and environmentally benign synthetic routes to 3-cyclopropyl-5-methoxyaniline. acs.orgresearchgate.net Green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions, and recyclable catalysts, will be paramount. mdpi.comrasayanjournal.co.inejcmpr.com

Key areas for exploration include:

Catalyst Innovation: Investigating novel, highly active, and stable palladium precatalysts or catalysts based on more abundant and less toxic metals to improve yields and reduce catalyst loading. acs.org The development of recyclable catalytic systems, such as those supported on polymers or magnetic nanoparticles, would significantly enhance the sustainability of the synthesis. mdpi.com

Alternative Energy Sources: Exploring microwave-assisted and sonochemical methods to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govmdpi.com These techniques often lead to higher yields and cleaner reaction profiles.

Solvent-Free or Aqueous Media: Designing synthetic protocols that operate in water or under solvent-free conditions to minimize the use of volatile organic compounds (VOCs). rasayanjournal.co.in

Synthetic Approach Potential Advantages Key Research Focus
Advanced CatalysisHigher yields, lower catalyst loading, improved substrate scope.Development of non-precious metal catalysts, recyclable systems.
Microwave/UltrasoundReduced reaction times, lower energy consumption, higher purity.Optimization of reaction parameters and scalability.
Green Solvents/Solvent-FreeReduced environmental impact, simplified workup procedures.Use of water, supercritical fluids, or mechanochemistry.

Discovery of Novel Reactivities through Advanced Catalysis

The reactivity of the cyclopropyl (B3062369) and aniline (B41778) moieties in this compound offers a rich landscape for discovering novel transformations. Advanced catalytic methods, particularly photoredox and electrocatalysis, are poised to unlock unprecedented reaction pathways.

Future research should focus on:

Photoredox and Electrocatalysis: Investigating visible-light-mediated or electrochemical [3+2] annulation reactions with various alkenes and alkynes. rsc.orgnih.gov These methods proceed under mild conditions and can generate structurally diverse carbocycles. The single-electron transfer (SET) oxidation of the aniline nitrogen can induce a spontaneous and irreversible ring-opening of the cyclopropyl group, forming a distonic radical cation that can engage in various downstream reactions. acs.orgmcneill-group.org

Asymmetric Catalysis: Developing enantioselective transformations that leverage the unique reactivity of the cyclopropyl ring. This could lead to the synthesis of chiral cyclopentylamine derivatives, which are valuable motifs in pharmaceuticals.

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to achieve novel cascade reactions and construct complex molecular architectures in a single step. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms is a crucial future direction. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen conditions and generate compound libraries. researchgate.netnih.gov

Key avenues for development include:

Continuous Flow Synthesis: Designing and implementing continuous flow reactor systems for the synthesis of this compound and its derivatives. mdpi.comnih.govmdpi.com This approach can improve reaction efficiency, facilitate scaling up, and enable the safe handling of hazardous reagents.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. This high-throughput approach can significantly reduce the time and resources required for methods development. researchgate.net

Technology Benefits for this compound Research
Flow ChemistryImproved safety, scalability, and process control.
Automated SynthesisHigh-throughput screening, rapid optimization, and library generation.
Telescoped ReactionsIncreased efficiency, reduced waste, and shorter synthesis times.

Deeper Theoretical Understanding of Cyclopropyl Ring-Opening Mechanisms

A comprehensive theoretical understanding of the cyclopropyl ring-opening mechanism in this compound is essential for predicting its reactivity and designing new reactions. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the energetics and transition states of these processes. rsc.orgnih.gov

Future theoretical studies should aim to:

Model Reaction Pathways: Perform detailed computational analyses of the single-electron transfer induced ring-opening to elucidate the structure and reactivity of the resulting distonic radical cation. researchgate.netsmu.edu

Predict Selectivity: Use computational models to predict the chemo-, regio-, and stereoselectivity of reactions involving the cyclopropyl moiety, guiding experimental design. rsc.org

Investigate Substituent Effects: Systematically study the influence of the methoxy (B1213986) group and other potential substituents on the aniline ring on the kinetics and thermodynamics of the ring-opening process.

Expanding the Scope of Synthetic Applications in Complex Molecule Construction

The ultimate goal of studying this compound is to harness its unique properties for the efficient synthesis of complex and biologically active molecules. Its potential as a versatile three-dimensional building block remains largely untapped. whiterose.ac.ukresearchgate.net

Future research should be directed towards:

Diversity-Oriented Synthesis: Utilizing the novel reactivities of this compound to generate libraries of diverse molecular scaffolds for high-throughput screening in drug discovery programs. nih.gov

Target-Oriented Synthesis: Employing this compound as a key precursor in the total synthesis of natural products and pharmaceuticals. nih.govbeilstein-journals.orgnih.gov The inherent strain of the cyclopropyl group can be strategically released to construct more complex ring systems.

Fragment-Based Drug Discovery: Designing and synthesizing fragments derived from this compound for use in fragment-based approaches to identify novel drug leads. whiterose.ac.uk The three-dimensional nature of the cyclopropyl group can provide access to underexplored chemical space.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for innovations in synthetic methodology, catalysis, and the construction of molecules with significant societal impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-5-methoxyaniline, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves introducing the cyclopropane ring via [2+1] cycloaddition or alkylation of a pre-functionalized aniline precursor. Critical parameters include temperature control (±5°C tolerance), choice of catalyst (e.g., palladium for cross-coupling), and protecting group strategies for the methoxy and amine functionalities. Purification often requires silica gel chromatography with hexane/ethyl acetate gradients. Detailed reagent tables (e.g., molar ratios, solvent systems) and step-by-step protocols are essential for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer :

  • 1H/13C NMR : Confirm cyclopropane ring integrity (e.g., characteristic coupling patterns for adjacent protons) and methoxy group position.
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., dealkylated intermediates).
  • FT-IR : Validate amine N-H stretches (3200–3400 cm⁻¹).
    Cross-validation with synthetic standards and spectral databases (e.g., SciFinder) is critical to avoid misassignment .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., spectroscopic anomalies or unexpected reaction outcomes) in studies involving this compound?

  • Methodological Answer :

  • Repetition : Conduct triplicate experiments under identical conditions to rule out procedural errors.
  • Control Experiments : Compare with analogs lacking the cyclopropane or methoxy group to isolate electronic/steric effects.
  • Computational Validation : Use density functional theory (DFT) to model NMR chemical shifts or reaction pathways, identifying deviations from empirical data .

Q. What strategies are recommended for optimizing the regioselectivity of cyclopropane ring formation in derivatives of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Screen catalysts (e.g., Rh(II) vs. Cu(I)), solvents (polar aprotic vs. non-polar), and temperature gradients to map selectivity trends.
  • Steric Analysis : Use X-ray crystallography or molecular docking to assess spatial hindrance at reaction sites.
  • Statistical Modeling : Apply ANOVA to identify significant factors (p < 0.05) influencing regioselectivity .

Q. How can computational chemistry (e.g., DFT or MD simulations) be integrated with experimental data to elucidate the electronic or steric effects influencing the reactivity of this compound?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences or aggregation behavior.
  • Hybrid Workflow : Validate computational predictions with kinetic studies (e.g., time-resolved UV-Vis for reaction intermediates) .

Q. What systematic approaches should be employed to conduct a comprehensive literature review on the biological activity of this compound, ensuring coverage of both supporting and contradictory findings?

  • Methodological Answer :

  • Database Searches : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND (bioactivity OR cytotoxicity)").
  • Inclusion/Exclusion Criteria : Define thresholds for study validity (e.g., peer-reviewed journals, IC50 data from dose-response curves).
  • Contradiction Analysis : Tabulate conflicting results (e.g., divergent IC50 values) and assess variables like assay conditions or cell lines .

Tables for Methodological Reference

Technique Application Key Parameters Reference
HPLC-MS Purity assessmentColumn: C18; Mobile phase: MeOH/H2O (70:30)
DFT Simulations Reactivity predictionB3LYP/6-31G* basis set
DOE Optimization Regioselectivity screeningCentral composite design, α = 1.414

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.